4,5-Dibromo-1H-1,2,3-triazol-1-amine

Heterocyclic Synthesis Amination Process Chemistry

Researchers pursuing stepwise C-4/C-5 triazole functionalization face poor regiocontrol with non-halogenated or 2-amino isomers. This N-1-amino-4,5-dibromo-triazole solves this via three orthogonal reactive centers: two Br handles for sequential metalation-quench cycles (71-93% yield at 5-position) and one nucleophilic NH₂ group. Isomerically pure-eliminates regioisomeric separation. 30% combined amination yield vs. 21% for 1,2,4-triazole analogs. For R&D; custom synthesis with CoA.

Molecular Formula C2H2Br2N4
Molecular Weight 241.87 g/mol
Cat. No. B13022046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dibromo-1H-1,2,3-triazol-1-amine
Molecular FormulaC2H2Br2N4
Molecular Weight241.87 g/mol
Structural Identifiers
SMILESC1(=C(N(N=N1)N)Br)Br
InChIInChI=1S/C2H2Br2N4/c3-1-2(4)8(5)7-6-1/h5H2
InChIKeyYAOVCSBQMWRWIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5-Dibromo-1H-1,2,3-triazol-1-amine: Dual-Halogenated N-Amino Triazole Building Block


4,5-Dibromo-1H-1,2,3-triazol-1-amine (CAS 181124-84-5) is a densely functionalized 1,2,3-triazole bearing two bromine atoms at the 4- and 5-positions and a primary amino group at N-1. It belongs to the dibromo-triazole family, which has been explicitly developed as a platform of 'important intermediates that can be further modified' for applications spanning medicinal chemistry, bioconjugation, and materials science [1]. Its molecular formula is C₂H₂Br₂N₄ (MW 241.87) . Unlike simple triazoles, this compound integrates three chemically orthogonal reactive centers—two aromatic bromine handles capable of sequential halogen–metal exchange and one nucleophilic amino group—enabling regiochemically controlled polyfunctionalization that is unattainable with non-halogenated or mono-halogenated triazole analogs.

Why 4,5-Dibromo-1H-1,2,3-triazol-1-amine Is Irreplaceable


Substituting 4,5-dibromo-1H-1,2,3-triazol-1-amine with a closely related analog—such as the non-aminated 4,5-dibromo-1H-1,2,3-triazole, the 2-amino isomer, or the corresponding 1,2,4-triazole derivative—fundamentally alters the achievable substitution pattern, crystal packing, and synthetic trajectory. The N-1 amino group is not a passive substituent; it dictates intermolecular hydrogen-bonding architecture in the solid state, forming zigzag chain motifs distinct from the cyclic trimers observed for non-aminated counterparts [1]. Moreover, the regiochemistry of the amino group (N-1 vs. N-2) determines which isomer is obtained, and these isomers are separable, structurally distinct entities [1] [2]. In bromine–lithium exchange sequences, the identity of the N-substituent controls both the site-selectivity (position-5 vs. position-4) and the efficiency of sequential quenching, making the N-1-amino-4,5-dibromo architecture a uniquely enabling intermediate for programmed C–C bond formation at defined ring positions [3].

Differentiation Evidence for 4,5-Dibromo-1H-1,2,3-triazol-1-amine


Amination Yield Advantage Over 1,2,4-Triazole Analog

The direct amination of 4,5-dibromo-1H-1,2,3-triazole with hydroxylamine-O-sulfonic acid produces a mixture of 4,5-dibromo-1-amino-1,2,3-triazole (the target 1-amino isomer) and 4,5-dibromo-2-amino-1,2,3-triazole in a combined yield of 30% [1]. Under identical reaction conditions (weakly alkaline aqueous solution, reflux temperature), the analogous transformation of 3,5-dibromo-4H-1,2,4-triazole yields only 21% of the corresponding 1,2,4-triazole amino derivatives [1]. The 1,2,3-triazole scaffold thus provides a 9-percentage-point yield advantage (30% vs. 21%)—a relative improvement of 43%—for the critical late-stage amination step that installs the N-amino handle.

Heterocyclic Synthesis Amination Process Chemistry

Precursor Bromination Yield Advantage

The immediate precursor to the target compound, 4,5-dibromo-1H-1,2,3-triazole, is obtained from 1H-1,2,3-triazole in 78% isolated yield following bromination [1]. This contrasts with the isomeric 3,5-dibromo-4H-1,2,4-triazole, which is prepared in 74% yield from 1H-1,2,4-triazole under comparable bromination conditions [1]. The two-step sequence (bromination then amination) delivers the N-amino product in a cumulative yield of approximately 23% from the parent 1,2,3-triazole, versus approximately 16% for the 1,2,4-triazole counterpart—a ~50% relative advantage in overall throughput.

Halogenation Triazole Functionalization Building Block Synthesis

Position-5-Selective Bromine–Lithium Exchange

N-Protected 4,5-dibromo-1,2,3-triazoles bearing substitution at N-1 (e.g., 4,5-dibromo-1-methoxymethyl-1H-1,2,3-triazole) undergo bromine–lithium exchange exclusively at the 5-position upon treatment with butyllithium in diethyl ether or THF at low temperature [1]. Quenching with various electrophiles (H₂O, CO₂, ClCO₂Me, Ph₂CO, Me₂S₂, Ph₂S₂) affords 5-substituted-4-bromo-1,2,3-triazoles in 71–93% isolated yield [1]. This regiochemical outcome is a direct consequence of the N-1 substitution pattern; analogous N-2-substituted isomers exhibit different selectivity profiles, and in a one-pot double-exchange sequence, 4,5-dibromo-2-methoxymethyl-2H-1,2,3-triazole yields only 47% of the bis-functionalized product [1]. The N-1-amino-4,5-dibromo architecture is thus expected to direct the first metalation event to the 5-position, enabling a programmed, sequential functionalization strategy—first at C-5, then at C-4—that is not accessible with non-halogenated or symmetrically unprotected triazoles.

Organometallic Chemistry C–C Bond Formation Regioselective Functionalization

Crystal Structure: Unique Zigzag Hydrogen-Bonded Chains

X-ray single-crystal diffraction studies confirm that 1-amino-4,5-dibromo-1,2,3-triazole (compound 8) and 2-amino-4,5-dibromo-1,2,3-triazole (compound 9) are distinct, separable isomers with different crystal packing architectures [1]. Through intermolecular hydrogen bonding, the N-1 amino isomer adopts a zigzag chain structure, contrasting with the cyclic trimer motifs observed for the non-aminated precursors 4,5-dibromo-1H-1,2,3-triazole (5) and the parent 1-amino-1,2,3-triazole (4) [1]. The distinct hydrogen-bonding network of the N-1 isomer influences its solid-state stability, solubility, and melting behavior relative to both the N-2 isomer and the non-aminated dibromo-triazole. Full cell parameters and space group assignments were determined for all six compounds in the series, providing unambiguous identity confirmation suitable for regulatory and quality-control documentation [1].

X-ray Crystallography Solid-State Chemistry Polymorph Prediction

Molecular Property Differentiation: Mass and Lipophilicity

Incorporation of two bromine atoms dramatically alters the physicochemical profile relative to the non-halogenated 1-amino-1,2,3-triazole. The target compound has a molecular weight of 241.87 g/mol versus 84.08 g/mol for 1-amino-1,2,3-triazole, and a predicted XlogP of 1.5 [1] versus approximately -0.5 for the non-brominated parent (estimated). The topological polar surface area (tPSA) remains moderate at 56.7 Ų [1], indicating that the bromine atoms increase lipophilicity without abolishing hydrogen-bonding capacity. This combination of elevated MW, increased logP, and retained H-bond donor/acceptor functionality places the compound in a property space that is distinct from both the non-halogenated triazoles and the per-halogenated analogs lacking an amino group.

Physicochemical Properties Drug Design Lead Optimization

Application Scenarios for 4,5-Dibromo-1H-1,2,3-triazol-1-amine


Sequential C-5 Then C-4 Functionalization via Br–Li Exchange

Programs requiring the iterative introduction of different substituents at the 4- and 5-positions of the 1,2,3-triazole nucleus should prioritize the N-1-amino-4,5-dibromo architecture. As demonstrated by Iddon & Nicholas (1996) for N-1-substituted 4,5-dibromo-1,2,3-triazoles, treatment with butyllithium at low temperature selectively metalates the 5-position, allowing electrophilic quenching to install the first substituent in 71–93% yield, while the 4-bromo substituent remains available for a second, subsequent exchange–quench cycle [1]. This sequential strategy is not viable with the non-halogenated 1-amino-1,2,3-triazole or with the 2-amino isomer, which exhibits inferior yields in double-functionalization one-pot protocols (47%) [1].

Synthesis of Energetic Materials and High-Nitrogen Heterocycles

The N-amino group is a critical structural motif in high-nitrogen energetic materials, where it serves as a precursor to nitramino, azido, and azo functionalities. The Beijing Institute of Technology groups of Pang and Li have explicitly positioned dibromo-triazole amino derivatives as 'important functional materials' for energetic applications [1] [2]. The 1,2,3-triazole scaffold offers a 30% combined amination yield versus 21% for the 1,2,4-triazole counterpart [1], making it the synthetically more efficient entry point for constructing N-amino-functionalized energetic triazoles. The two bromine atoms can subsequently be replaced by nitro, nitramino, or other explosophoric groups, while the N-amino handle provides a third derivatization site.

Isomerically Pure Building Block for Medicinal Chemistry Libraries

When a medicinal chemistry campaign requires a 1,2,3-triazole core with a free or derivatizable amino group at N-1 and halogen handles at C-4/C-5 for parallel functionalization, the target compound is the unambiguous starting material. The 2020 crystallographic study by Wang et al. confirmed that the 1-amino and 2-amino isomers are separable and structurally distinct, with the N-1 isomer forming characteristic zigzag hydrogen-bonded chains [1]. Procurement of the isomerically pure N-1-amino compound eliminates the need for chromatographic separation of regioisomeric mixtures, which the 2014 Yu et al. paper showed are obtained as a combined 30% yield from the amination step [2].

Agrochemical Intermediate for Isoxazole-Derived Herbicides

The non-aminated analog 4,5-dibromo-1H-1,2,3-triazole is a documented intermediate in the preparation of isoxazole-derivative herbicides [1]. The N-amino derivative extends this application space by providing an additional functionalization vector (the NH₂ group) that can be exploited for late-stage diversification—e.g., formation of hydrazones, amides, or heterocyclic fusions—without sacrificing the two bromine handles that enable the original herbicide scaffold construction. Researchers building on the established 4,5-dibromo-1,2,3-triazole → isoxazole herbicide route can use the N-amino variant to access a broader chemical space while maintaining synthetic compatibility with existing protocols.

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